

A Comprehensive Technical Review of 3,4-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluoro-2-hydroxybenzoic acid

Cat. No.: B067316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated analog of salicylic acid, is a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and spectroscopic characterization. While direct biological studies on this specific compound are limited, this document explores the potential therapeutic applications by drawing parallels with structurally related hydroxybenzoic acid derivatives known for their antimicrobial, antioxidant, and cytotoxic activities. Detailed experimental protocols for its synthesis and characterization are provided, alongside proposed methodologies for screening its potential biological activities. This guide aims to serve as a foundational resource for researchers interested in the exploration and application of **3,4-Difluoro-2-hydroxybenzoic acid** in drug discovery and development.

Chemical and Physical Properties

3,4-Difluoro-2-hydroxybenzoic acid, also known as 3,4-difluorosalicylic acid, is a white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	189283-51-0	[1]
Molecular Formula	C ₇ H ₄ F ₂ O ₃	[1]
Molecular Weight	174.10 g/mol	[1]
Melting Point	177-179 °C	[1]
Boiling Point	282 °C	[1]
Density	1.600 g/cm ³	[1]
Flash Point	124 °C	[1]
Synonyms	3,4-difluorosalicylic acid	[1]

Synthesis and Characterization

The primary synthetic route to **3,4-Difluoro-2-hydroxybenzoic acid** involves the nucleophilic aromatic substitution of 2,3,4-trifluorobenzoic acid.[\[2\]](#)

Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[\[2\]](#)

Materials:

- 2,3,4-Trifluorobenzoic acid
- Sodium hydroxide (solid)
- Dimethylimidazolidinone (DMI)
- 2N Hydrochloric acid
- Ice bath
- Thin-layer chromatography (TLC) apparatus
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 5.0 g (28 mmol) of 2,3,4-trifluorobenzoic acid in 10 mL of dimethylimidazolidinone.
- To the stirred solution, add 4.52 g (113 mmol) of solid sodium hydroxide batchwise, maintaining the temperature below 20 °C.
- After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
- Monitor the reaction progress by TLC to confirm the complete consumption of the starting material.
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture to a pH of 5-6 by the slow addition of 2N hydrochloric acid.
- A white solid will precipitate. Collect the solid by filtration.
- Wash the collected solid with excess water and dry it under vacuum.
- The final product is **3,4-Difluoro-2-hydroxybenzoic acid**, obtained as a white solid (yield: 3.6 g, 73.4%).

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3,4-Difluoro-2-hydroxybenzoic acid**.

Spectroscopic and Crystallographic Data

The structure of the synthesized **3,4-Difluoro-2-hydroxybenzoic acid** can be confirmed by various analytical techniques.

Technique	Data	Reference
¹ H NMR (400 MHz, DMSO-d ₆)	δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl)	[2]
IR (KBr)	3208.9 cm ⁻¹ (O-H), 1654.1 cm ⁻¹ (C=O), 1625.7 cm ⁻¹ (C=C, aromatic), 1315.2 cm ⁻¹ (C-O)	[2]

A single-crystal X-ray diffraction study has been reported, providing detailed insights into its molecular and crystal structure. The compound crystallizes in the monoclinic space group P2₁/c. An intramolecular O—H···O hydrogen bond is observed. In the crystal, inversion dimers linked by pairs of O—H···O hydrogen bonds generate R²(8) ring motifs. These dimers are further linked by C—H···O and C—H···F hydrogen bonds, forming sheets parallel to the (30-1) plane. These sheets are interconnected by aromatic π—π stacking interactions.

Potential Biological Activities and Screening Protocols

While no specific biological activities have been reported for **3,4-Difluoro-2-hydroxybenzoic acid**, its structural similarity to other biologically active hydroxybenzoic acids and fluorinated compounds suggests it may possess antimicrobial, antioxidant, and cytotoxic properties.[3][4] [5][6] Its methoxy derivative, 3,4-Difluoro-2-methoxybenzoic acid, is utilized in the development of active pharmaceutical ingredients (APIs).[7] Furthermore, a structurally related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs.[8]

Proposed Antimicrobial Activity Screening

Based on the known antimicrobial properties of fluorinated quinolones and other hydroxybenzoic acid derivatives, **3,4-Difluoro-2-hydroxybenzoic acid** could be screened for its antibacterial and antifungal activities.[3][8]

Experimental Protocol: Broth Microdilution Assay

- Preparation of Microbial Inoculum: Culture bacterial (e.g., *Staphylococcus aureus*, *Escherichia coli*) or fungal (e.g., *Candida albicans*) strains in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum concentration (e.g., 5×10^5 CFU/mL).
- Preparation of Compound Dilutions: Prepare a stock solution of **3,4-Difluoro-2-hydroxybenzoic acid** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

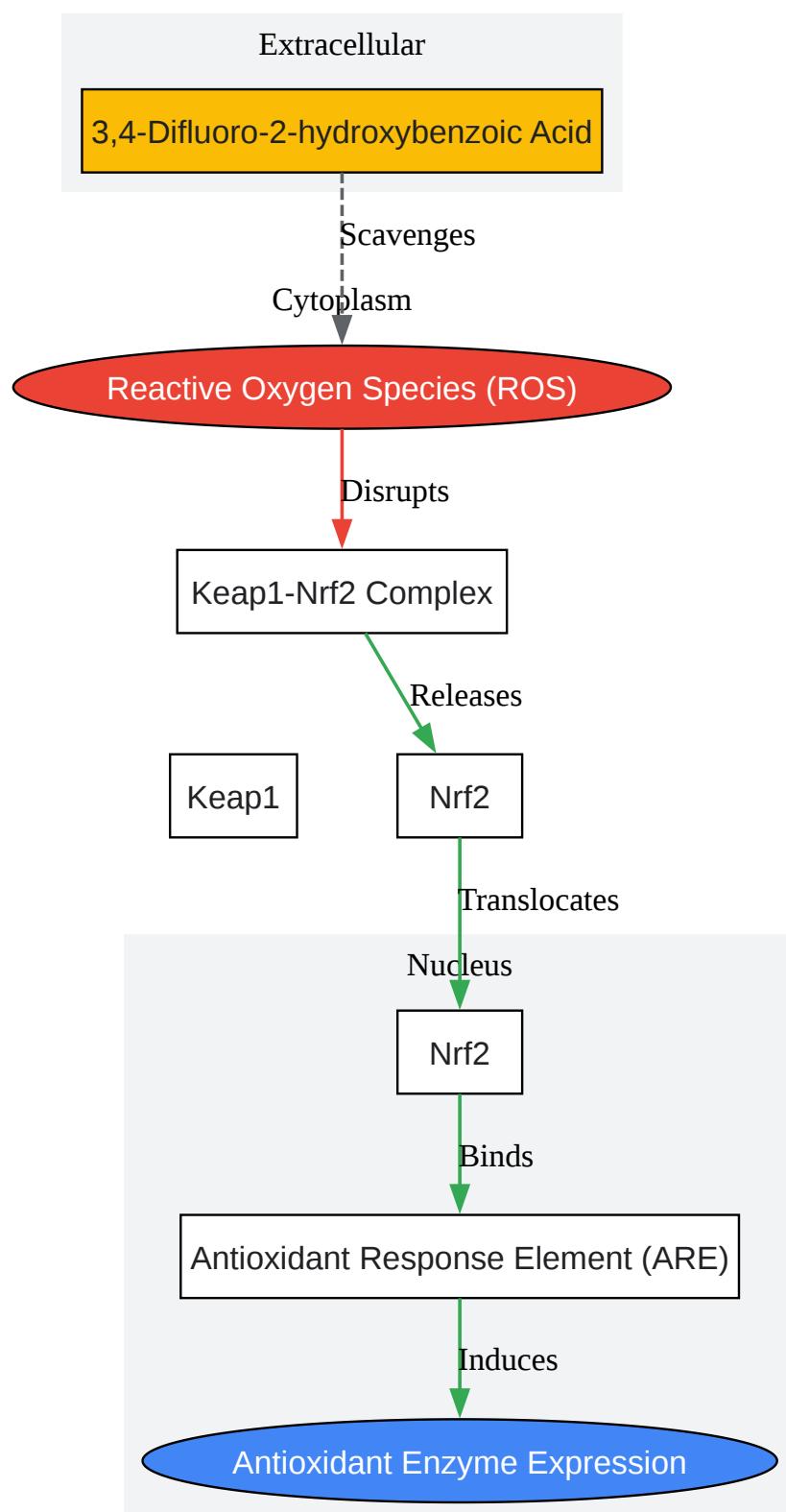
Proposed Antioxidant Activity Screening

Many phenolic compounds, including hydroxybenzoic acids, exhibit antioxidant activity due to their ability to scavenge free radicals.^[4]

Experimental Protocol: DPPH Radical Scavenging Assay

- Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Reaction Mixture: In a 96-well plate, add various concentrations of **3,4-Difluoro-2-hydroxybenzoic acid** to the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Proposed Cytotoxicity Screening


Fluorinated compounds are prevalent in anticancer drugs. Therefore, assessing the cytotoxic potential of **3,4-Difluoro-2-hydroxybenzoic acid** against cancer cell lines is a logical step.[\[5\]](#)

Experimental Protocol: MTT Assay

- Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum.
- Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **3,4-Difluoro-2-hydroxybenzoic acid** for 24-72 hours.
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
- Calculation: Calculate the percentage of cell viability and determine the IC_{50} value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Signaling Pathways

Based on the activities of similar hydroxybenzoic acids, **3,4-Difluoro-2-hydroxybenzoic acid** could potentially modulate signaling pathways involved in inflammation and oxidative stress. For instance, some dihydroxybenzoic acids are known to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

[Click to download full resolution via product page](#)

Caption: Hypothetical Nrf2 signaling pathway modulation.

Conclusion

3,4-Difluoro-2-hydroxybenzoic acid is a readily synthesizable compound with well-defined chemical and physical properties. While direct biological data is currently lacking, its structural features and the known activities of related compounds strongly suggest its potential as a valuable scaffold in drug discovery. The experimental protocols and potential screening strategies outlined in this guide provide a solid foundation for future research into the therapeutic applications of this promising molecule. Further investigation into its antimicrobial, antioxidant, and cytotoxic properties is warranted to fully elucidate its potential in the development of new pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Difluoro-2-hydroxybenzoic acid | CAS 189283-51-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]
- 3. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 3,4-Difluoro-2-methoxybenzoic acid [myskinrecipes.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 3,4-Difluoro-2-hydroxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b067316#literature-review-on-3-4-difluoro-2-hydroxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com